

# Validating IN-VIVO Target Engagement of INCB054828: A Comparative Guide

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## Compound of Interest

Compound Name: INCB054828

Cat. No.: B1191782

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**INCB054828** (Pemigatinib) is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, with weaker activity against FGFR4.<sup>[1][2][3][4][5]</sup> Its mechanism of action involves ATP-competitive binding to the FGFR kinase domain, leading to the inhibition of receptor autophosphorylation and subsequent blockade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and STAT pathways.<sup>[1][6]</sup> This guide provides a comparative overview of methodologies to validate the in-vivo target engagement of **INCB054828**, supported by experimental data and protocols.

## Comparison of INCB054828 with Alternative FGFR Inhibitors

To objectively assess the in-vivo target engagement of **INCB054828**, a comparison with other selective FGFR inhibitors is crucial. The following table summarizes key potency data for **INCB054828** and selected alternative FGFR inhibitors.

Compound	Target	IC50 (nM)	Reference
INCB054828 (Pemigatinib)	FGFR1	0.4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
FGFR2	0.5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>	
FGFR3	1.0 - 1.2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>	
FGFR4	30	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>	
Erdafitinib	FGFR1/2/3/4	1.2 - 3.2	<a href="#">[6]</a>
Infigratinib (BGJ398)	FGFR1/2/3	0.9 - 1.4	<a href="#">[6]</a>

## In-Vivo Target Engagement Validation: Experimental Approaches

The primary method to confirm in-vivo target engagement of FGFR inhibitors like **INCB054828** is to measure the phosphorylation status of FGFR and its direct downstream substrates in tumor xenografts or patient-derived tumor models following treatment.

### Key Pharmacodynamic Biomarkers:

- p-FGFR (Phospho-FGFR): Direct measurement of the autophosphorylation of the FGFRs is the most proximal and direct indicator of target engagement.
- p-FRS2 (Phospho-FGFR Substrate 2): FRS2 is a key adaptor protein that is directly phosphorylated by activated FGFRs. Measuring p-FRS2 levels provides a robust downstream readout of FGFR pathway inhibition.
- Serum Phosphate: FGFR signaling is known to regulate phosphate homeostasis. Increased serum phosphate levels can serve as a systemic pharmacodynamic marker of FGFR inhibition.[\[1\]](#)

## Experimental Data Summary

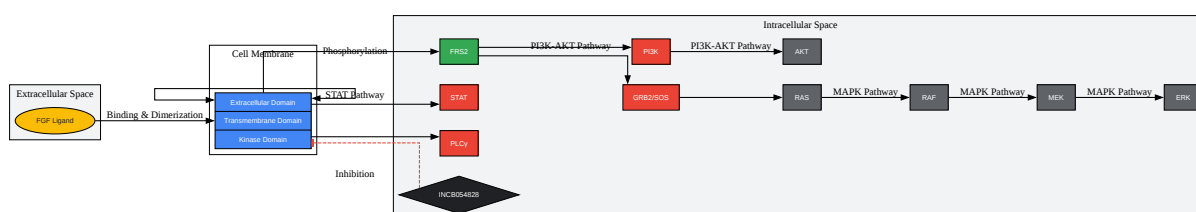
The following table summarizes representative in-vivo data for **INCB054828**, demonstrating target engagement in a KATO III gastric cancer xenograft model which has amplified FGFR2.

Treatment Group	Dose (mg/kg, oral, once daily)	Tumor p-FGFR2 Inhibition (%)	Serum Phosphate Increase (fold change)
Vehicle	-	0	1.0
INCB054828	1	>90	~1.5
INCB054828	3	>95	~2.0
INCB054828	10	>95	~2.5

Note: Data is illustrative and compiled from descriptions in preclinical studies.

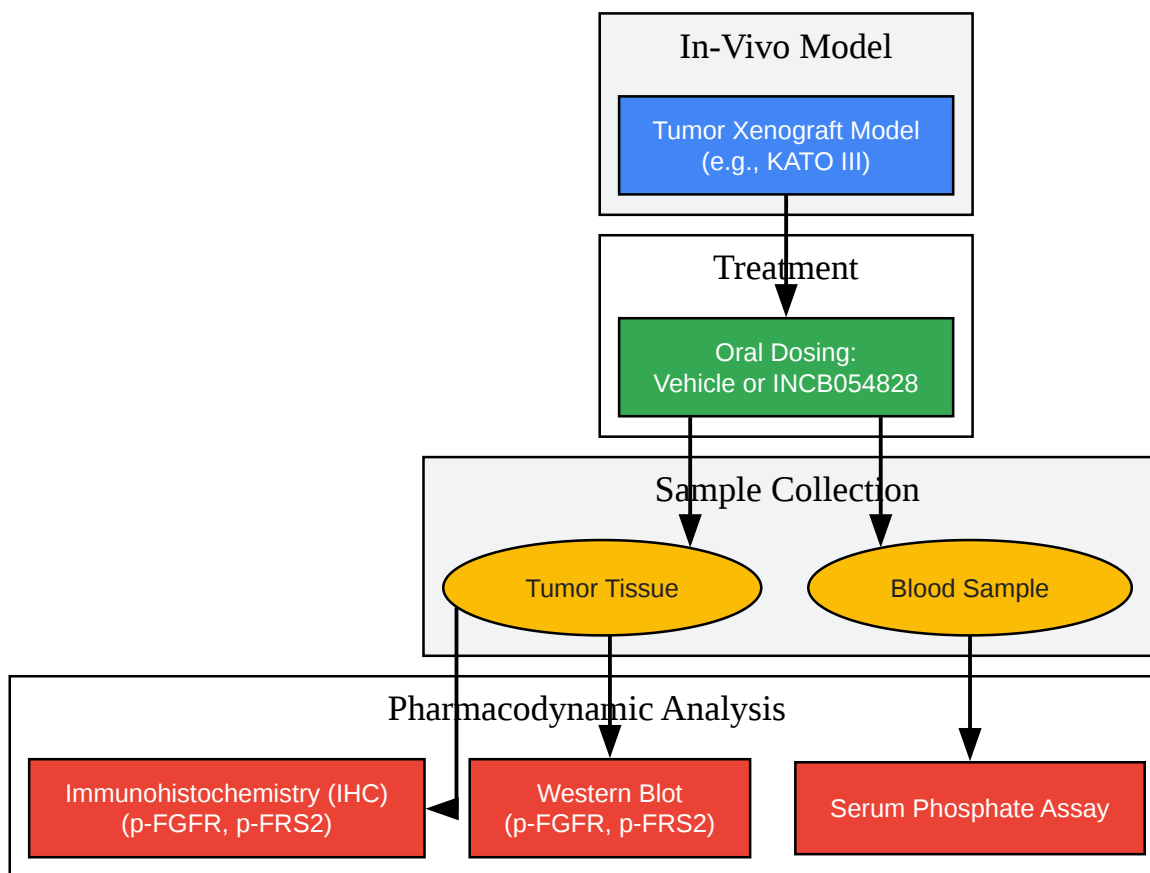
## Signaling Pathway and Experimental Workflow

To visualize the FGFR signaling pathway and the experimental workflow for validating target engagement, the following diagrams are provided.



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Caption: FGFR Signaling Pathway and **INCB054828** Inhibition.



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## References

- 1. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]

- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
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